molecular formula C15H24N4O2 B2870338 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide CAS No. 1448071-45-1

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide

Cat. No.: B2870338
CAS No.: 1448071-45-1
M. Wt: 292.383
InChI Key: YFQSYVBORQHPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide is a synthetic organic compound with the molecular formula C15H24N4O2 and a molecular weight of 292.383 g/mol

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-chloropyrimidine and morpholine.

    Attachment of the Pentanamide Group: The pentanamide group is introduced via an amide coupling reaction using pentanoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and morpholine group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide can be compared with similar compounds such as:

    N-(4-methoxyphenyl)pentanamide: This compound, a derivative of albendazole, displays anthelmintic properties and lower cytotoxicity.

    Other Pyrimidine Derivatives: Various pyrimidine derivatives exhibit different pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-4-5-6-13(20)18-14-11(2)16-15(17-12(14)3)19-7-9-21-10-8-19/h4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQSYVBORQHPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.